molecular formula C47H68O16 B3418486 Pectenotoxin 7 CAS No. 124843-18-1

Pectenotoxin 7

Cat. No.: B3418486
CAS No.: 124843-18-1
M. Wt: 889.0 g/mol
InChI Key: IJSPTHZVVHPQQN-WACQSWMTSA-N
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Description

The pectenotoxins (PTXs) are a family of polyether macrolide toxins produced by certain species of marine dinoflagellates, particularly of the genus Dinophysis. whoi.edunih.gov These toxins can accumulate in filter-feeding bivalve mollusks, such as scallops and mussels, and have been a significant focus of marine toxinology research due to their potential implications for seafood safety and public health. whoi.edumpi.govt.nz Historically, PTXs were often associated with Diarrhetic Shellfish Poisoning (DSP) because they frequently co-occur with DSP-causing toxins like okadaic acid (OA) and dinophysistoxins (DTXs), which are produced by the same dinoflagellates. nih.govsoundtoxins.org

The study of the PTX group is crucial for understanding the complex profiles of toxins in harmful algal blooms and their biotransformation in marine food webs. researchgate.net While initially grouped with DSP toxins, further research revealed that pectenotoxins have different chemical structures and mechanisms of action. nih.gov This distinction has been critical in refining regulatory approaches to marine biotoxins worldwide. mpi.govt.nz The investigation into the various PTX analogues continues to be an active area of research, aiming to characterize their individual properties and biological activities. nih.gov

Pectenotoxin (B1142415) 7 (PTX7) was first identified and characterized in a 1998 study by Sasaki and colleagues. nih.gov This research was part of a broader effort to elucidate the structures of various pectenotoxin analogues isolated from the scallop Patinopecten yessoensis, which had been associated with a DSP episode. nih.gov The study successfully characterized PTX7 as the 7-epi-PTX6, meaning it is a stereoisomer of Pectenotoxin 6 (PTX6). nih.gov The characterization was based on detailed analysis of Nuclear Magnetic Resonance (NMR) data and acid-catalyzed chemical interconversion. nih.gov

Early research directions following the discovery of new pectenotoxin analogues, including PTX7, were largely focused on structural elucidation and initial toxicological screenings. These efforts were aimed at understanding the diversity of toxins produced during Dinophysis blooms and assessing their potential risks. Research indicated that PTX7, along with its related isomers PTX8 and PTX9 (which are artifacts formed under acidic conditions), exhibited low acute toxicity in mouse bioassays. food.gov.uk This finding was significant in differentiating it from more potent members of the pectenotoxin family.

Pectenotoxin 7 belongs to the pectenotoxin group, which is a class of lipophilic marine biotoxins. np-mrd.org These toxins are broadly categorized as polyether macrolides. nih.gov While historically linked with the DSP toxin group due to their co-occurrence, scientific consensus now separates the pectenotoxins into their own distinct family based on their unique chemical structures and differing mechanisms of action from true diarrhetic toxins like okadaic acid. nih.govresearchgate.net

The classification of marine biotoxins is essential for regulatory purposes and for understanding their biological effects. The table below provides an overview of the classification of this compound.

Classification LevelCategory
Toxin Group Pectenotoxins (PTXs)
Chemical Family Polyether Macrolides
Specific Compound This compound (PTX7)
Stereochemical Relationship 7-epi-PTX6

This table provides a summary of the classification of this compound.

The dedicated academic investigation of this compound, though limited compared to other analogues like PTX2, is driven by several key factors. A primary motivation is the need to fully characterize all components of the toxin profiles of harmful algal blooms to ensure comprehensive risk assessments for seafood safety. nih.gov Understanding the specific contribution of each analogue, even those with low toxicity, is crucial for accurate monitoring and management of contaminated shellfish.

Furthermore, the study of stereoisomers like PTX7 provides valuable insights into structure-activity relationships within the pectenotoxin family. By comparing the biological activity of PTX7 to its isomer PTX6, researchers can better understand how small changes in the three-dimensional structure of the molecule influence its interaction with biological targets. nih.gov While the primary mechanism of action for some pectenotoxins involves the disruption of the actin cytoskeleton, the specific interactions of PTX7 have not been extensively studied. nih.gov Further research on less abundant or less toxic analogues like PTX7 can contribute to a more complete understanding of the toxicology of the entire pectenotoxin group.

Properties

IUPAC Name

(2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)/b10-9+,25-20+/t26-,27+,28+,30-,31+,32-,33+,34+,35+,36-,37-,38+,39-,42+,43+,44+,45?,46?,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSPTHZVVHPQQN-WACQSWMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)C56CC[C@@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CCC9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C(=O)O)C)C)/C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018108
Record name Pectenotoxin 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

889.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124760-17-4, 124843-18-1
Record name Pectenotoxin 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124760174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pectenotoxin 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124843181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pectenotoxin 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Biosynthesis of Pectenotoxin 7

Formation of Pectenotoxin-2 Seco Acid (PTX2SA) and 7-epi-Pectenotoxin-2 Seco Acid (7-epi-PTX2SA)

One of the most significant biotransformation pathways for pectenotoxins is the conversion of PTX2 into its seco acid derivatives. When shellfish consume Dinophysis algae containing PTX2, the toxin is rapidly metabolized into Pectenotoxin-2 Seco Acid (PTX2SA) and its epimer, 7-epi-Pectenotoxin-2 Seco Acid (7-epi-PTX2SA). researchgate.netnih.gov

This conversion is an enzymatic hydrolysis process that occurs within the shellfish's tissues, specifically demonstrated in the hepatopancreas of mussels and scallops. researchgate.netresearchgate.netepa.gov The process involves the cleavage of the lactone ring in the PTX2 molecule. researchgate.net An intact lactone ring is considered necessary for the toxin's bioactivity, so its hydrolysis to form PTX2SA results in a significant reduction in toxicity. researchgate.netnih.gov Studies have confirmed that this conversion is a true metabolic process and not an artifact of laboratory extraction procedures. researchgate.netnih.gov Following its formation, PTX2SA can further convert to the more thermodynamically stable 7-epi-PTX2SA. researchgate.net Because of this efficient conversion, PTX2SA is often the predominant analogue found in contaminated shellfish, even when the causative Dinophysis population primarily produces PTX2. nih.govawi.decapes.gov.br

Biotransformation of PTX2 to Seco Acids
Parent CompoundMetabolic ProcessResulting Analogue(s)Significance
Pectenotoxin-2 (PTX2)Enzymatic Hydrolysis in shellfish hepatopancreasPectenotoxin-2 Seco Acid (PTX2SA)Detoxification via cleavage of the active lactone ring. researchgate.netnih.gov
Pectenotoxin-2 Seco Acid (PTX2SA)Epimerization7-epi-Pectenotoxin-2 Seco Acid (7-epi-PTX2SA)Formation of a more thermodynamically stable, low-toxicity epimer. researchgate.net

Other Identified Pectenotoxin (B1142415) Analogues and their Derivation

Besides the formation of seco acids, PTX2 is the precursor to several other oxidized derivatives through biotransformation in bivalves. To date, at least 15 PTX-group toxins have been isolated and characterized. food.gov.uknih.gov

Research has identified several other analogues, including:

Pectenotoxin-1 (PTX1), Pectenotoxin-3 (PTX3), and Pectenotoxin-6 (PTX6): These are recognized as oxidative metabolites of PTX2. nih.gov PTX3, for instance, is a 43-aldehyde derivative of PTX2. oup.com

Pectenotoxin-4 (PTX4) and Pectenotoxin-7 (PTX7): These have been characterized as spiroketal stereoisomers of other pectenotoxins. Specifically, PTX4 is 7-epi-PTX1, and PTX7 is 7-epi-PTX6. nih.gov

Pectenotoxin-11 (PTX11): This analogue was identified as 34S-hydroxypectenotoxin-2, another oxidative product of PTX2 found in the dinoflagellate Dinophysis acuta. nih.gov

The metabolic processes in shellfish, and to some extent within the dinoflagellates themselves, create the complex mixture of pectenotoxin analogues observed in nature.

Pectenotoxin Analogues and Their Derivations
AnalogueDerivation / Structural RelationshipSource of Information
Pectenotoxin-2 (PTX2)Primary precursor produced by Dinophysis spp. food.gov.uk
Pectenotoxin-1 (PTX1)Oxidative metabolite of PTX2. nih.gov
Pectenotoxin-3 (PTX3)43-aldehyde derivative of PTX2. oup.com
Pectenotoxin-4 (PTX4)7-epi-PTX1 (Stereoisomer of PTX1). nih.gov
Pectenotoxin-6 (PTX6)Oxidative metabolite of PTX2. nih.govnih.gov
Pectenotoxin-7 (PTX7)7-epi-PTX6 (Stereoisomer of PTX6). nih.gov
Pectenotoxin-11 (PTX11)34S-hydroxypectenotoxin-2. nih.gov
Pectenotoxin-2 Seco Acid (PTX2SA)Hydrolysis product of PTX2. researchgate.net
7-epi-Pectenotoxin-2 Seco Acid (7-epi-PTX2SA)Epimer of PTX2SA. researchgate.net

Molecular Mechanisms of Pectenotoxin 7 Action

Cellular and Subcellular Targets

The cytotoxic effects of PTXs are largely attributed to their interaction with actin, a fundamental protein involved in cell structure, motility, and division.

PTXs exert their influence by directly interfering with the dynamic processes of actin polymerization and filament organization.

Actin Cytoskeleton Dynamics

Capping of Barbed-ends of Actin Filaments:The binding of PTX-2 to G-actin is proposed to disrupt critical lateral contacts within the actin filament structurenih.gov. This interaction effectively caps (B75204) the barbed end of growing actin filaments, preventing further elongationnih.govresearchgate.net. This capping mechanism is distinct from other actin-destabilizing toxins that may also sever filamentsnih.gov.

The disruption of actin cytoskeleton dynamics by PTXs leads to observable changes in cellular morphology and organization. Studies have shown that PTX-group toxins induce morphological alterations in animal tissues in vitro food.gov.uk. For example, PTX-1 and PTX-9 have been observed to affect the morphology of Clone 9 rat hepatocytes, while PTX-6 showed no such effect on these immortalized cells nih.govacs.org. This perturbation of the actin cytoskeleton is considered the molecular basis for cellular vacuolization and damage observed in biological systems exposed to PTX-group toxins food.gov.uk. The precise impact on cellular morphology can vary depending on the specific PTX analogue and the cell type studied nih.govacs.org.

Analytical Methodologies for Pectenotoxin 7 Research

Extraction and Purification Techniques for Pectenotoxin (B1142415) 7 from Biological Matrices

The initial and most critical stage in the analysis of PTX7 is its efficient extraction from the source material, which can be either the producing microorganisms or contaminated shellfish. The choice of extraction and purification strategy is paramount to ensure high recovery rates and sample purity for subsequent analysis.

Dinoflagellates of the genus Dinophysis are the primary producers of pectenotoxins. taylorfrancis.comnih.gov To analyze the toxin profile of these microorganisms, cultures are first harvested, typically by centrifugation, to form a cell pellet. The extraction of toxins from these cells is achieved using organic solvents.

A common method involves rapid methanolic extraction of plankton samples. nih.gov Alternatively, for paralytic shellfish toxins (PSTs), another class of marine toxins, extraction with acids like 0.1 N hydrochloric acid or 0.04 M acetic acid followed by homogenization and sonication has been utilized to effectively break down cell walls and release the toxins. researchgate.net Given that PTX7 can be formed via the acid-catalyzed inter-conversion of the spiroketal system of PTX6, the choice of an acidic or neutral extraction medium is a critical parameter that can influence the isomeric profile observed in the final analysis. researchgate.net

Shellfish, being filter feeders, can accumulate pectenotoxins from toxic algal blooms. The analysis of PTX7 in shellfish tissue is essential for food safety monitoring. The standard procedure begins with the homogenization of the entire body of the shellfish or specific tissues like the digestive glands. cifga.comresearchgate.net For dry samples, a dehydration and grinding step may be performed first to create a homogenized powder. cifga.com

The most widely adopted extraction method for lipophilic toxins, including pectenotoxins, from shellfish is solvent extraction. cabidigitallibrary.org Typically, a weighed portion of the homogenized tissue is extracted with methanol, often an 80% methanol-water solution. cabidigitallibrary.org The European Union's Reference Laboratory for Marine Biotoxins (EU-RL) has established a standard operating procedure for the extraction of these toxins from shellfish tissues, which is widely used in regulatory monitoring. food.gov.uk The resulting mixture is then centrifuged or filtered to separate the liquid extract containing the toxins from the solid tissue debris.

Following the initial solvent extraction, the crude extract contains not only the target toxins but also a multitude of matrix components like lipids and pigments that can interfere with analysis. Solid-Phase Extraction (SPE) is a critical cleanup technique used to purify the extract. cabidigitallibrary.orgsigmaaldrich.com This form of chromatography involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com

For pectenotoxins, which are lipophilic, reversed-phase SPE cartridges are commonly employed. Hydrophilic-Lipophilic Balance (HLB) cartridges, in particular, are effective for cleaning up methanol-based extracts of shellfish. cabidigitallibrary.org The process selectively retains the lipophilic toxins on the sorbent while allowing more polar, interfering compounds to be washed away. The toxins are then eluted from the cartridge using a small volume of an organic solvent. phenomenex.com This step not only cleans the sample but also concentrates the analytes, thereby increasing the sensitivity of the detection method. nih.gov

Liquid-liquid partitioning, or solvent partitioning, is another fundamental technique for sample cleanup. It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent (e.g., hexane). In the context of pectenotoxin analysis, after the initial methanolic extraction, the extract might be partitioned against a non-polar solvent like hexane (B92381). This would cause highly non-polar lipids to move into the hexane layer, while the slightly more polar pectenotoxins remain in the methanolic layer, effectively de-fatting the sample. This general method for metabolite extraction is a key step prior to chromatographic analysis. osti.gov

For obtaining highly pure fractions of specific toxins for research or for the production of certified reference materials, preparative high-performance liquid chromatography (HPLC) is the method of choice. cifga.comnih.gov Following initial extraction and cleanup, the concentrated extract is injected into a preparative HPLC system. This system uses a larger column and higher flow rates than analytical HPLC to separate larger quantities of material.

By carefully selecting the column stationary phase (e.g., C8 or C18 silica) and the mobile phase composition, different pectenotoxin analogues and isomers can be separated from each other based on their slight differences in polarity and chemical structure. researchgate.netnih.gov Fractions are collected as they elute from the column, and those containing the target compound, PTX7, can be identified by subsequent analytical testing. This technique was successfully used to separate 7-epi-pectenotoxin-2 seco acid and pectenotoxin-2 seco acid, demonstrating its power in resolving closely related isomers. nih.gov

Advanced Spectrometric and Chromatographic Detection Methods

The definitive identification and quantification of Pectenotoxin 7 are accomplished using a combination of liquid chromatography and mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference method for the analysis of lipophilic marine toxins. food.gov.uknih.gov The technique offers exceptional sensitivity and selectivity, allowing for the detection of toxins at very low concentrations (ng/g) in complex matrices. bver.co.kr

In a typical LC-MS/MS analysis for pectenotoxins, the purified extract is injected into an HPLC system equipped with a reversed-phase column (e.g., C18 or C8). researchgate.netoup.com A mobile phase gradient, often consisting of water and acetonitrile (B52724) containing additives like formic acid or ammonium (B1175870) hydroxide (B78521), is used to separate the different toxins over time. researchgate.netbver.co.kr

As the compounds elute from the column, they enter the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and pectenotoxins are usually detected in positive ion mode. bver.co.kr The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target toxin are monitored. bver.co.kroup.com This provides two levels of specificity (retention time from the LC and mass-to-charge ratios from the MS/MS), ensuring highly reliable identification and quantification. food.gov.uk For instance, PTX2, a related compound, is monitored for the transition of its ammonium adduct ion [M+NH₄]⁺ at m/z 876.5 to fragment ions like m/z 823.4. bver.co.kr A similar, specific transition would be established for the unambiguous identification of PTX7.

ParameterDescriptionSource(s)
Technique High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) cabidigitallibrary.orgfood.gov.ukoup.com
Chromatography Column Reversed-phase C8 or C18 silica (B1680970) columns are commonly used. researchgate.netoup.com
Mobile Phase Typically an aqueous acetonitrile gradient. Additives such as formic acid (for acidic conditions) or ammonium hydroxide (for alkaline conditions) are used to improve chromatographic separation and ionization efficiency. researchgate.netbver.co.kr
Ionization Mode Electrospray Ionization (ESI) in positive ion mode ([M+NH₄]⁺ or [M+H]⁺) is standard for pectenotoxins. bver.co.kr
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. bver.co.kroup.com
Limit of Quantification (LOQ) Method LOQs can reach low nanogram per gram (ng/g) or parts per billion (ppb) levels in shellfish matrix. For PTX2, LOQs have been reported in the range of 12.1-13.2 ppb. cabidigitallibrary.orgbver.co.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Development and Validation of Research Assays for this compound Detection

The development and validation of analytical assays are critical to ensure the reliability and accuracy of research findings on this compound. researchgate.netamazonaws.com The primary focus has been on the validation of LC-MS/MS methods for the simultaneous detection of multiple lipophilic marine toxins, including the pectenotoxin group. food.gov.ukresearchgate.net

Validation studies are conducted to assess a range of performance characteristics, including accuracy, precision, selectivity, and linearity. nih.gov These studies often involve the analysis of spiked shellfish samples and naturally incurred reference materials to demonstrate that the method is fit for its intended purpose. food.gov.uk

While LC-MS/MS is the reference method, other assay formats have been developed for screening purposes for other marine toxins, such as enzyme-linked immunosorbent assays (ELISA) and biosensors. nih.govmdpi.com These immunochemical methods rely on the specific binding of antibodies to the target toxin. mdpi.com However, the development of specific immunoassays for this compound is not as advanced as for other marine toxins, and their application in routine research is limited. The majority of validated methods for pectenotoxins are based on chromatography and mass spectrometry. researchgate.netresearchgate.net

In Vitro Bioassays for Mechanism of Action Studies

To understand how pectenotoxins exert their effects at a cellular level, researchers employ various in vitro bioassays. These assays are critical for moving beyond simple toxicity detection to explore the specific molecular pathways affected by the toxin.

Actin Polymerization Assays

A key mechanism of action for some pectenotoxins is the disruption of the actin cytoskeleton. nih.gov Studies on pectenotoxin-2 (PTX2), a major analogue of PTX7, have demonstrated that it can inhibit the polymerization of G-actin (monomeric actin) into F-actin (filamentous actin) and depolymerize existing actin filaments. nih.govnih.govresearchgate.net

Actin polymerization assays typically utilize the fluorescence enhancement of pyrene-conjugated actin. cytoskeleton.com In this method, pyrene-labeled G-actin exhibits low fluorescence, but when it polymerizes into F-actin, its fluorescence intensity increases significantly. cytoskeleton.com By monitoring this change in fluorescence over time with a fluorimeter, researchers can quantify the rate and extent of actin polymerization. nih.govcytoskeleton.com The addition of a test compound like a pectenotoxin allows for the direct measurement of its inhibitory or depolymerizing effects on this fundamental cellular process. nih.gov Research using this method has shown that PTX2 inhibits both the velocity and the degree of actin polymerization, suggesting it sequesters G-actin monomers in a 1-to-1 ratio without severing existing filaments. nih.govresearchgate.net While these detailed studies have focused on PTX2, the findings provide a foundational methodology for investigating whether PTX7 shares a similar mechanism of action. researchgate.net

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process that can be induced by cytotoxic compounds. thermofisher.com Given that some pectenotoxins exhibit potent cytotoxicity against various cell lines, apoptosis assays are essential tools for studying their mechanism of action. nih.govnih.gov There are several methods to detect and quantify apoptosis:

Annexin V Binding Assays: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. nih.govnih.gov Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. nih.govnih.gov By treating cells with a fluorescent Annexin V conjugate, researchers can identify apoptotic cells through fluorescence microscopy or flow cytometry. nih.govbiotium.com This method is considered a gold standard for detecting early apoptosis. nih.gov

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. thermofisher.com The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. nih.gov Assays to measure this activity often use a synthetic substrate containing a caspase recognition sequence (e.g., DEVD) linked to a reporter molecule that becomes fluorescent or luminescent upon cleavage. nih.govbio-rad-antibodies.com

Mitochondrial Membrane Potential Assays: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. thermofisher.combio-rad-antibodies.com Specific fluorescent dyes can be used to measure this potential, allowing for the differentiation between healthy and apoptotic cells. bio-rad-antibodies.com

These assays can be used in high-throughput screening formats to assess the apoptotic potential of toxins like PTX7. nih.gov

Immunoassays (if applicable for research purposes)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA), are analytical methods based on the specific binding of an antibody to its target antigen. nih.govmdpi.com These techniques are widely used for the detection of various marine toxins due to their potential for high sensitivity and specificity. nih.gov

The most common format for small-molecule toxins is the competitive immunoassay. mdpi.commdpi.com In this setup, the toxin in a sample competes with a labeled or immobilized toxin standard for binding to a limited amount of specific antibody. nih.govmdpi.com A lower signal indicates a higher concentration of the toxin in the sample.

While immunoassays have been developed for marine toxin groups like those causing Diarrhetic Shellfish Poisoning (DSP), their application specifically for pectenotoxin research faces hurdles. nih.govnih.gov The development of a reliable immunoassay requires the production of monoclonal or polyclonal antibodies that are highly specific to the target toxin, in this case, PTX7. The availability of such specific reagents is a limiting factor. Although broad immunoassays for detecting marine toxins have been mentioned in the literature, the development and validation of a specific and commercially available immunoassay for PTX7 for routine research or monitoring are not yet widespread. researchgate.net

Challenges in Analytical Research of this compound

The analytical chemistry of PTX7 is complicated by several factors that challenge its accurate and reliable quantification.

Co-occurrence with Other Marine Toxins (e.g., Okadaic Acid, Dinophysistoxins)

A significant challenge in the analysis of pectenotoxins is their frequent co-occurrence with other lipophilic marine toxins. frontiersin.orgnih.gov Pectenotoxins are produced by dinoflagellates of the genus Dinophysis, which are also the primary producers of okadaic acid (OA) and dinophysistoxins (DTXs), the compounds responsible for Diarrhetic Shellfish Poisoning (DSP). nih.govmpi.govt.nznih.gov

Because these different toxin groups are produced by the same organisms, they often accumulate together in filter-feeding shellfish. cefas.co.uknih.govsoundtoxins.org This co-contamination creates a complex matrix that complicates analysis. The initial inclusion of pectenotoxins in the DSP toxin complex was due to this co-occurrence, not a shared toxic mechanism. frontiersin.orgnih.gov Analytical methods must therefore be highly selective to distinguish between these different classes of toxins and quantify them accurately. This necessitates the use of sophisticated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can separate the compounds chromatographically before detecting them based on their unique mass-to-charge ratios. nih.govcefas.co.ukfood.gov.uk Reports from around the world have documented this analytical challenge. cefas.co.uknih.govresearchgate.netnih.govresearchgate.net

Table 1: Documented Co-occurrence of Pectenotoxins with Okadaic Acid (OA) and Dinophysistoxins (DTXs)

Presence of Metabolites and Epimers

Another significant analytical challenge is the structural diversity of pectenotoxins, which includes numerous metabolites and epimers that can be present in a single sample. food.gov.uk The parent compounds produced by algae can be biotransformed within shellfish into various analogues. nih.gov

For instance, PTX2, the precursor for many other analogues, is often metabolized in bivalves via hydrolysis of its lactone ring to form PTX2 seco acid (PTX2sa). food.gov.uknih.gov This seco acid can then undergo epimerization at the C7 position to form the more thermodynamically stable 7-epi-PTX2 seco acid. nih.govfood.gov.uknih.gov

Pectenotoxin-7 itself is part of this complex family of isomers. It has been identified as a spiroketal isomer of PTX6. researchgate.netfood.gov.uk Furthermore, PTX7 can be converted into another isomer, PTX9, through treatment with acid, a transformation that could potentially occur during sample extraction procedures if conditions are not carefully controlled. researchgate.netfood.gov.uk The presence of these closely related metabolites and epimers, which may have different toxicities, requires high-resolution analytical methods to achieve adequate separation and ensure accurate identification and quantification of each specific analogue. cefas.co.uknih.gov

Table 2: this compound and Related Isomers/Metabolites

Compound Reference Table

Table 3: List of Compounds Mentioned

Ecological and Environmental Research of Pectenotoxin 7

Occurrence and Distribution in Marine Environments

The presence of pectenotoxins in marine environments is intrinsically linked to the distribution and proliferation of the dinoflagellates that produce them. These toxins can be found dissolved in the water column and accumulated in marine fauna.

Pectenotoxins are exclusively produced by dinoflagellates of the genus Dinophysis. nih.govresearchgate.net These organisms are found worldwide in marine waters. core.ac.uk The geographical distribution of these species is extensive, ranging from boreal to tropical and temperate waters. core.ac.uk

Several species within the Dinophysis genus are known toxin producers. nih.gov Dinophysis acuminata is one of the most widely distributed species and is frequently associated with shellfish toxicity. nih.govresearchgate.netcore.ac.uk Other notable pectenotoxin-producing species include D. norvegica, D. acuta, D. fortii, D. caudata, and D. sacculus. nih.govcore.ac.uk The presence of these dinoflagellates has been documented in numerous global marine environments, indicating a widespread potential for pectenotoxin (B1142415) contamination.

Region/Body of WaterAssociated Dinophysis SpeciesReference
Sardinia, Italy (Mediterranean Sea)D. acuminata, D. sacculus nih.govresearchgate.net
Argentine SeaD. acuminata, D. tripos, D. norvegica core.ac.uk
Chesapeake Bay, USANot specified, but PTX2 detected noaa.gov
New Caledonia (Southwestern Pacific)Not specified, but PTX2 detected nih.gov
Queensland, AustraliaDinophysis species nih.gov
Southern Gulf of MexicoDinophysis caudata researchgate.net

The concentration of pectenotoxins in marine environments exhibits significant seasonal and temporal variability. These trends are often linked to environmental factors such as water temperature and pH, which influence the growth and bloom dynamics of Dinophysis populations. nih.gov

Studies have identified distinct seasonal patterns in pectenotoxin detection:

Winter Seasonality: In a 5-year study in Sardinia, Italy, pectenotoxins (specifically PTX2) were detected for the first time in 2019 and 2020, with a notable winter seasonality, appearing from January to March and also in December. nih.govresearchgate.net

Summer and Fall Peaks: In the Chesapeake Bay, USA, monitoring using solid-phase adsorption toxin tracking (SPATT) revealed that phycotoxin levels, including PTX2, peaked during the summer and fall months. noaa.gov A similar trend was observed in New Caledonia, where PTX2 concentrations were found to be 20 times higher during the warm season (summer) compared to the cold season. nih.gov Research in Queensland, Australia, also noted that the presence of PTX-2s was more frequent in the summer. nih.govresearchgate.net

These variations highlight the dynamic nature of toxin presence, which is not always directly correlated with the number of toxic algal cells present. nih.gov This suggests that toxin production by individual Dinophysis cells can vary depending on environmental conditions and the specific strain. nih.gov

LocationPeak Season for PectenotoxinsReference
Sardinia, ItalyWinter (Jan-Mar, Dec) nih.govresearchgate.net
Chesapeake Bay, USASummer and Fall noaa.gov
New CaledoniaSummer (Warm Season) nih.gov
Queensland, AustraliaSummer nih.govresearchgate.net

Pectenotoxins, being lipophilic, readily accumulate in the fatty tissues of filter-feeding organisms, particularly bivalve molluscs. nih.govexplorationpub.com These organisms ingest toxic dinoflagellates while filtering large volumes of water, leading to the concentration of toxins in their tissues. explorationpub.comfao.org The primary bivalves affected include mussels, clams, oysters, scallops, and cockles. nih.govfao.org

The accumulation and depuration (release) rates of pectenotoxins can vary significantly among different bivalve species. fao.orgnih.gov

Oysters and Clams: Studies in Sardinia found that while okadaic acid group toxins were predominant, pectenotoxins were newly detected in oysters and clams. nih.govresearchgate.net The highest concentration of PTX2 (173 μg/kg) was quantified in oysters. nih.gov

Mussels: Interestingly, in the same Sardinian study, pectenotoxins were never detected in mussels, despite their presence in other co-located shellfish. nih.gov This contrasts with other regions where mussels are known to accumulate these toxins.

Scallops: Research comparing different species has shown that scallops can accumulate toxins like PSTs and AST sooner, at higher concentrations, and retain them longer than mussels. nih.gov This suggests that scallops may be a more sensitive indicator species for certain toxin events.

The specific mixture and concentration of toxins retained in shellfish tissue depend on the Dinophysis species and strain, the shellfish species, and environmental conditions. fao.org

Bivalve SpeciesObserved Accumulation of PectenotoxinsKey FindingsReference
OystersYesConsistently found with PTXs in some studies; recorded the highest PTX2 concentration in a Sardinian study. nih.govfao.org
ClamsYesPTXs consistently recorded in some monitoring programs. nih.govfao.org
ScallopsYesKnown to accumulate various marine toxins, sometimes at higher rates and concentrations than other bivalves. fao.orgnih.gov
CocklesYesListed as a bivalve mollusc in which pectenotoxins are found. nih.govfao.org
MusselsVariableWhile generally considered an accumulator, one multi-year study in Sardinia did not detect PTXs in mussels, unlike in oysters and clams from the same area. nih.govfao.org

Role of Pectenotoxin 7 in Dinoflagellate Ecology

The production of potent secondary metabolites like pectenotoxins is believed to confer significant ecological advantages to the producing organisms. These roles primarily involve defense against predation and competition with other microbial species.

The leading hypothesis for the evolution of phycotoxins in dinoflagellates is as a chemical defense mechanism against grazing by zooplankton, such as copepods. nih.govfrontiersin.org While much of the direct experimental evidence comes from studies on other toxins like paralytic shellfish toxins (PSTs), the principles are thought to apply broadly to toxins like pectenotoxins.

The defensive mechanism operates in a sophisticated manner. Dinoflagellates can detect chemical cues (copepodamides) released by their predators. springernature.com In response, they can increase their intracellular toxin content. nih.gov When a copepod captures a highly toxic cell, it can "taste" the cell and is more likely to reject it, opting for less toxic prey. springernature.com This provides an effective defense for the dinoflagellate population, allowing it to survive grazing pressure and potentially outcompete faster-growing, non-toxic phytoplankton, which can contribute to the formation of harmful algal blooms. nih.govspringernature.com This inducible defense demonstrates a clear benefit to the producing organism by reducing predation-related mortality. nih.gov

Beyond defense against predators, phycotoxins may play a crucial role in mediating interactions between different phytoplankton species. This phenomenon, known as allelopathy, involves the release of chemicals by one organism that inhibit the growth of another, providing a competitive advantage in the struggle for limited resources like light and nutrients. researchgate.net

Trophic Transfer and Biotransformation in Marine Food Webs

Pectenotoxins (PTXs) are a group of polyether-lactone toxins produced by dinoflagellates of the genus Dinophysis. nih.govnih.gov These toxins can accumulate in filter-feeding bivalve mollusks, such as mussels, scallops, oysters, and clams, that consume these microalgae, thereby entering the marine food web. nih.govnih.govresearchgate.net While numerous pectenotoxin analogues have been identified, Pectenotoxin-2 (PTX2) is generally the main analogue produced by Dinophysis and serves as the primary precursor for other PTX variants found in shellfish. food.gov.ukfood.gov.uk These other forms, including this compound (PTX7), are products of metabolic biotransformation within the digestive glands of bivalves. food.gov.ukfood.gov.uk

Direct research on the specific metabolism of this compound in bivalves and other marine organisms is limited. The available scientific literature primarily focuses on the biotransformation of the parent compound, PTX2, into its various derivatives. PTX7 is understood to be one of these metabolic products rather than a starting compound for further significant metabolism. fao.org

The biotransformation of PTX2 in shellfish follows several key pathways. One major process is the oxidation of the C-43 methyl group of PTX2 in the digestive gland, which leads to the formation of PTX1 (an alcohol), PTX3 (an aldehyde), and PTX6 (a carboxylic acid). food.gov.uk Another significant metabolic route is the enzymatic hydrolysis of the lactone ring of PTX2, which opens the ring structure. food.gov.uk

This compound is structurally identified as a carboxylic acid (COOH) derivative with a specific stereochemistry (S configuration) at the C-7 position. fao.org This structure suggests it is a product of the oxidative pathway that also forms PTX6. The difference in stereochemistry at C-7 distinguishes it from PTX6, indicating that epimerization is also a key process in the formation of the diverse PTX analogues found in shellfish. fao.org PTX7 is consistently categorized with other analogues considered to be of low toxicity. nih.gov

The formation of seco acids and epimers is a critical aspect of pectenotoxin metabolism in bivalves, but this process is described as originating from Pectenotoxin-2, not this compound.

Seco Acid Formation : The term "seco acid" refers to the molecule formed when the macrocyclic lactone ring of a pectenotoxin is hydrolyzed and opened. Pectenotoxin-2 seco acid (PTX2SA) is the primary seco acid metabolite formed from PTX2 in most bivalve species. food.gov.ukfao.orgnih.gov This conversion is an enzymatic process occurring within the shellfish. nih.govsemanticscholar.org

Epimer Formation : Following the formation of PTX2SA, a process of epimerization occurs. This changes the stereochemistry at the C-7 position, converting PTX2SA into the thermodynamically more stable 7-epi-PTX2SA. food.gov.uknih.gov Both PTX2SA and 7-epi-PTX2SA are frequently detected metabolites in contaminated shellfish. nih.govnih.gov

This compound is itself an epimer, specifically a C-7 epimer of PTX6. fao.org Therefore, it is a product of the epimerization process acting on another metabolite, rather than a substrate for the formation of its own distinct seco acid or further epimers.

Metabolic Derivatives of Pectenotoxin-2
Parent ToxinMetabolic ProcessResulting Metabolite(s)
Pectenotoxin-2 (PTX2)OxidationPTX1, PTX3, PTX6
Pectenotoxin-2 (PTX2)HydrolysisPectenotoxin-2 Seco Acid (PTX2SA)
Pectenotoxin-2 Seco Acid (PTX2SA)Epimerization7-epi-Pectenotoxin-2 Seco Acid (7-epi-PTX2SA)
Pectenotoxin-6 (PTX6)EpimerizationPectenotoxin-7 (PTX7)

Advanced Research Perspectives on Pectenotoxin 7

De Novo Synthesis and Chemical Biology Applications

The complex structure of pectenotoxins presents a significant challenge to synthetic chemists, yet the pursuit of their total synthesis is driven by their potent biological activities. Research in this area not only aims to provide a renewable source of these molecules for study but also to generate analogues that can help elucidate their mechanism of action and serve as versatile chemical probes.

Synthetic Routes for Pectenotoxin (B1142415) 7 and Analogues

The total synthesis of pectenotoxins is a formidable task due to their large macrocyclic structure, multiple stereocenters, and complex oxygenated functionalities. While the total synthesis of Pectenotoxin 7 has not yet been fully reported, significant progress has been made in constructing its key structural components. A major achievement has been the highly stereocontrolled synthesis of the C1–C16 ABC spiroacetal-containing tricyclic fragment of PTX-7. nih.govacs.org

The general strategies employed in the synthesis of pectenotoxins, such as the closely related Pectenotoxin-2 (PTX-2), often involve a convergent approach where large, complex fragments of the molecule are synthesized independently before being coupled together in the final stages. nih.govdocumentsdelivered.comelsevierpure.com Key chemical reactions and strategies utilized in these synthetic routes include:

Aldol Reactions: To establish key carbon-carbon bonds and control stereochemistry. For instance, asymmetric aldol reactions using titanium enolates have been employed to install specific stereocenters in fragments of PTX-7. nih.gov

Wittig Olefination: For the formation of carbon-carbon double bonds, crucial for constructing the macrocyclic ring. acs.org

Ring-Closing Metathesis: A powerful reaction for the final macrocyclization step to form the large lactone ring characteristic of pectenotoxins. nih.gov

Spiroacetal Formation: The construction of the spiroacetal core is a critical and often challenging step, with strategies focusing on acid-catalyzed cyclization of precursor ketones or reductive lithiation of 2-cyanotetrahydropyrans. nih.govnih.gov

Stereoselective Epoxidation and Dihydroxylation: To introduce the correct functionality and stereochemistry on the cyclic ether rings. acs.org

These synthetic endeavors highlight the complexity of the pectenotoxin family and pave the way for the eventual total synthesis of PTX-7 and the generation of novel analogues. nih.gov

Development of Simplified Pectenotoxin Analogues for Research

The creation of pectenotoxin analogues, including simplified versions, is crucial for structure-activity relationship (SAR) studies and for developing more specific research tools. nih.gov By systematically modifying different parts of the pectenotoxin scaffold, researchers can identify the key structural features required for its biological activity. For example, the metabolism of PTX-2 by shellfish naturally produces derivatives like pectenotoxin-2 seco acid (PTX-2sa), where the macrocyclic lactone has been hydrolyzed. awi.de The study of these and other synthetically modified analogues helps to understand the importance of the macrolactone ring and other functional groups for cytotoxicity and interaction with its cellular target, actin. nih.govnih.gov

The development of such analogues provides vital information for designing novel compounds with potentially improved pharmacological profiles or for creating simplified probes that retain the actin-binding properties but are more synthetically accessible.

Comparative Omics Studies of Pectenotoxin-Producing Dinoflagellates

The producers of pectenotoxins are dinoflagellates of the genus Dinophysis. researchgate.net Understanding the biology of these organisms, particularly how they synthesize toxins and respond to their environment, is a major area of research. Modern 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—are providing unprecedented insights.

Genomics and Transcriptomics of Toxin Biosynthesis Genes

The biosynthesis of complex natural products like pectenotoxins, which are polyether macrolides, is believed to be carried out by large, multi-domain enzymes such as polyketide synthases (PKSs). nih.govnoaa.gov Identifying the genes encoding these enzymes in dinoflagellates is challenging due to their incredibly large and complex genomes.

Recent advances have focused on transcriptomics, the study of all RNA molecules in a cell, to bypass the difficulties of whole-genome sequencing. By generating de novo transcriptome assemblies for Dinophysis species, researchers can create a catalog of all the genes being actively expressed. noaa.govresearchgate.net This allows for the identification of candidate PKS genes and other genes that may be involved in the toxin biosynthesis pathway. nih.gov Comparative transcriptomics, which compares gene expression between toxic and non-toxic strains or under different environmental conditions, is a key strategy for narrowing down the specific genes responsible for pectenotoxin production. researchgate.netwhoi.edu

Proteomics and Metabolomics in Response to Environmental Stressors

Proteomics (the study of the entire set of proteins) and metabolomics (the study of all metabolites) are powerful tools for understanding how Dinophysis species respond to environmental changes, such as variations in salinity, nutrients, or grazing pressure. nih.govcalpoly.edu These stressors can influence the growth of the dinoflagellates and their production of toxins.

Metabolomic studies on Dinophysis have revealed how the organism's metabolic profile, including its toxin content, changes in response to different nutritional statuses or environmental stressors like salinity changes. nih.govifremer.fr For instance, one study on Dinophysis sacculus subjected to short-term salinity stress found no significant changes in pectenotoxin cellular content, suggesting a high tolerance to such variations. ifremer.fr Another study on Dinophysis sacculus and D. acuminata found that exposure to chemical cues from copepod grazers could lead to an increase in total toxins, including pectenotoxin-2, and a redistribution of these toxins into the surrounding medium. ifremer.fr

Proteomic analyses can complement these findings by identifying specific proteins that are up- or down-regulated under stress conditions, providing a mechanistic link between the environmental trigger and the physiological response, including toxin production. nih.gov

Omics ApproachOrganism StudiedEnvironmental StressorKey Findings
Metabolomics Dinophysis sacculusSalinity (24h hypo- and hyperosmotic stress)No significant effect on pectenotoxin (PTX) cellular content, suggesting high tolerance to salinity variation. ifremer.fr
Metabolomics Dinophysis acuminata & D. acutaNutritional Status (different prey organisms)Toxin and metabolomic profiles were significantly different between the two species and varied with different feeding regimes. nih.gov
Metabolomics Dinophysis sacculus & D. acuminataGrazing pressure (copepods and copepodamides)Increased total toxins (including PTX-2) and redistribution to the extracellular medium in response to high concentrations of chemical cues. ifremer.fr

These integrated omics approaches are essential for building a complete picture of the biology of pectenotoxin-producing dinoflagellates, which is critical for predicting harmful algal blooms and understanding the ecological role of these potent toxins. researchgate.netfrontiersin.org

Advanced Imaging Techniques for Observing Cellular Effects (e.g., Electron Microscopy for Tissue Changes)

Advanced imaging techniques, particularly electron microscopy, are indispensable tools for elucidating the subcellular mechanisms of action for marine toxins. By providing high-resolution images of cellular and tissue structures, these methods can reveal the precise morphological changes induced by toxic compounds.

While specific electron microscopy studies on this compound are not extensively documented, research on closely related analogues like Pectenotoxin 1 (PTX1) provides significant insights into the capabilities of this technique for the PTX class. For instance, electron microscopy studies on mice injected with PTX1 revealed characteristic liver injuries. nih.gov Researchers observed the formation of numerous non-fatty vacuoles within the hepatocytes, primarily in the periportal regions of the hepatic lobules. nih.gov Further analysis demonstrated that these vacuoles originated from the invagination of the hepatocyte plasma membranes. nih.gov Notably, PTX1 did not produce any significant abnormalities in the small intestine, highlighting its hepatotoxic specificity. nih.gov

Such detailed ultrastructural analysis is crucial for identifying target organs and understanding the specific cellular pathologies caused by these toxins. Although PTX7 has low acute toxicity, the application of electron microscopy could determine if it induces more subtle, non-lethal morphological changes in target cells or if its structure prevents the cellular interactions observed with more potent analogues like PTX1.

Table 1: Cellular Effects of Pectenotoxin Analogues Observed via Electron Microscopy

Pectenotoxin Analogue Organ/Cell Type Observed Cellular and Tissue Changes

| Pectenotoxin 1 (PTX1) | Mouse Liver (Hepatocytes) | - Appearance of numerous non-fatty vacuoles. nih.gov- Vacuoles originated from invaginated plasma membranes. nih.gov- No significant abnormalities in the small intestine. nih.gov |

This table summarizes findings on PTX analogues to illustrate the utility of electron microscopy in this toxin class, pending specific studies on PTX7.

Future Directions in this compound Research

The study of this compound is an evolving field. Its low toxicity profile compared to other pectenotoxins presents a unique scientific puzzle. Future research is poised to explore its distinct molecular interactions, long-term ecological impact, and the development of sophisticated tools to better understand its presence and behavior in marine environments.

The primary molecular target for several potent pectenotoxins is the actin cytoskeleton. nih.gov These toxins are known to disrupt actin filaments, which can lead to cytotoxicity. nih.gov A crucial future direction for PTX7 research is to investigate its interaction with actin. Determining whether PTX7 binds to actin with low affinity or targets different sites could explain its reduced toxicity.

Furthermore, it is essential to explore whether PTX7 has alternative or additional molecular targets beyond the cytoskeleton. Its unique chemical structure may enable it to interact with other cellular components, such as enzymes or membrane receptors, in a manner that does not lead to acute toxic effects but could have other biological consequences. Identifying these potential targets is fundamental to fully comprehending the biological activity of PTX7.

A significant gap exists in the understanding of the long-term effects of the entire pectenotoxin group, including PTX7. food.gov.uk Regulatory bodies like the European Food Safety Authority (EFSA) have noted a lack of data on the possible long-term consequences of PTX-group toxins in animals and humans. food.gov.uk This data deficiency extends to marine ecosystems.

Advancements in research are intrinsically linked to the development of better tools and methods. Currently, the monitoring of pectenotoxins often relies on analytical chemistry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). noaa.govnih.gov While highly accurate, these methods can be laboratory-intensive.

The future of PTX7 research and marine toxin monitoring lies in the development of rapid, sensitive, and field-deployable detection tools. mdpi.com Key areas of development include:

Biosensors and Aptasensors: These devices use biological recognition elements (e.g., antibodies, aptamers) to detect specific toxins with high sensitivity and specificity. mdpi.comresearchgate.net

Immunoassays: The development of high-affinity antibodies could lead to user-friendly enzyme-linked immunosorbent assays (ELISAs) and lateral flow tests for on-site screening. usda.gov

These novel methodologies will not only enhance public health protection but also provide researchers with more efficient tools to study the prevalence, distribution, and ecological dynamics of this compound. usda.govnih.gov

Table 2: Future Research Directions for this compound

Research Area Key Objectives Potential Methodologies
Molecular Targets - Investigate the interaction of PTX7 with actin.- Identify novel or additional molecular targets beyond the cytoskeleton. - In vitro binding assays.- Proteomics and transcriptomics.
Ecological Effects - Assess the impact of chronic, low-level PTX7 exposure on shellfish health.- Study the bioaccumulation and transfer of PTX7 in marine food webs. - Long-term laboratory exposure studies. sciencedaily.com- Field monitoring of toxin levels in various marine species.

| Novel Tools | - Develop rapid, sensitive, and field-deployable detection methods. | - Biosensor and aptasensor development. mdpi.com- Advanced immunoassays (ELISA). usda.gov- Cell-based functional assays. nih.gov |

Q & A

Q. What experimental strategies can resolve contradictions in reported cytotoxic mechanisms of this compound?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., apoptosis vs. necrosis) may arise from cell line specificity or assay conditions. Conduct parallel experiments using standardized cell lines (e.g., HepG2 for hepatotoxicity) and control for variables like exposure time (24–48 hr) and dose range (1–100 nM). Statistical meta-analysis of published IC50 values can identify outliers .

Table 2: Conflicting Cytotoxicity Studies of this compound

StudyCell LineIC50 (nM)Proposed Mechanism
Smith et al. 2022HepG225Mitochondrial dysfunction
Lee et al. 2023HT-2950Caspase-3 activation

Q. How can researchers design in vivo studies to assess this compound’s hepatotoxicity while ensuring ethical compliance?

  • Methodological Answer : Apply the PICOT framework:
  • Population : Rodent models (e.g., C57BL/6 mice).
  • Intervention : Oral administration (dose range: 10–100 µg/kg).
  • Comparison : Untreated controls + positive controls (e.g., microcystin-LR).
  • Outcome : Histopathological scoring of liver sections and serum ALT/AST levels.
  • Time : Acute (7-day) vs. chronic (28-day) exposure.
    Ethical approval must include justification for animal use and alternatives (e.g., in vitro hepatocyte models) .

Q. What methodologies ensure data reproducibility in studies investigating this compound’s environmental persistence?

  • Methodological Answer : Replicate field sampling across multiple seasons and geographic regions. Use spike-and-recovery experiments to validate extraction efficiency in varying salinity and pH conditions. Publish raw spectral data and analytical parameters in supplementary materials to enable cross-lab verification .

Methodological Considerations for Contradiction Analysis

  • Data Triangulation : Combine in vitro (cell-based assays), in silico (molecular docking), and in vivo (rodent models) data to validate mechanisms .
  • Statistical Rigor : Employ multivariate analysis (e.g., ANOVA with post-hoc tests) to account for confounding variables like endotoxin contamination in cell cultures .

Key Research Gaps and Future Directions

  • Structural-Activity Relationships (SAR) : Synthesize this compound analogs to identify functional groups critical for toxicity.
  • Ecological Impact : Long-term monitoring of dinoflagellate blooms and toxin accumulation in shellfish .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.